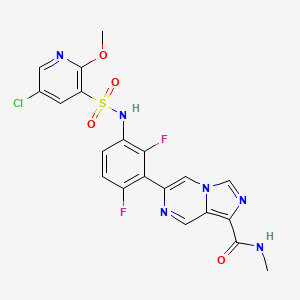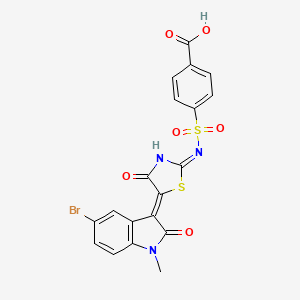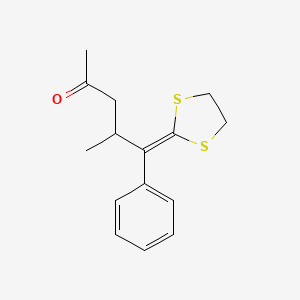
TRPV2-selective blocker 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for TRPV2-selective blocker 1 are not well-documented. Given its use primarily in scientific research, it is likely produced in small quantities using specialized equipment and techniques in research laboratories.
Análisis De Reacciones Químicas
Types of Reactions
TRPV2-selective blocker 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed information on the oxidation products is not available.
Reduction: Reduction reactions can be performed on the compound, but specific details are not provided.
Substitution: The compound can undergo substitution reactions, particularly involving the dithiolane moiety.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The specific conditions for these reactions depend on the desired outcome and the nature of the substituents involved.
Major Products
The major products formed from the reactions of this compound are typically derivatives of the original compound, modified at specific functional groups to enhance or alter its activity.
Aplicaciones Científicas De Investigación
TRPV2-selective blocker 1 has several scientific research applications, including:
Chemistry: Used as a tool to study the TRPV2 channel and its role in various chemical processes.
Mecanismo De Acción
TRPV2-selective blocker 1 exerts its effects by selectively inhibiting the TRPV2 channel. The compound blocks TRPV2 activation by agents such as 2-APB and probenecid . This inhibition prevents calcium influx into cells, thereby reducing cellular activities such as phagocytosis and migration . The molecular targets and pathways involved include the TRPV2 channel and associated signaling pathways that regulate calcium homeostasis and cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
TRPV1-selective blockers: These compounds target the TRPV1 channel and are used to study its role in pain and inflammation.
TRPV3-selective blockers: These inhibitors target the TRPV3 channel and are used in research related to skin conditions and sensory perception.
TRPV4-selective blockers: These compounds inhibit the TRPV4 channel and are investigated for their role in osmoregulation and mechanotransduction.
Uniqueness
TRPV2-selective blocker 1 is unique in its high selectivity for the TRPV2 channel, with minimal effects on TRPV1, TRPV3, and TRPV4 channels . This selectivity makes it a valuable tool for studying the specific functions of TRPV2 without off-target effects on other TRPV channels .
Propiedades
Fórmula molecular |
C15H18OS2 |
|---|---|
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
5-(1,3-dithiolan-2-ylidene)-4-methyl-5-phenylpentan-2-one |
InChI |
InChI=1S/C15H18OS2/c1-11(10-12(2)16)14(15-17-8-9-18-15)13-6-4-3-5-7-13/h3-7,11H,8-10H2,1-2H3 |
Clave InChI |
RCALJRZMLQRHLX-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)C)C(=C1SCCS1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


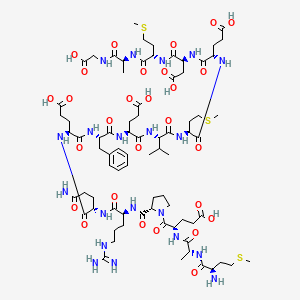
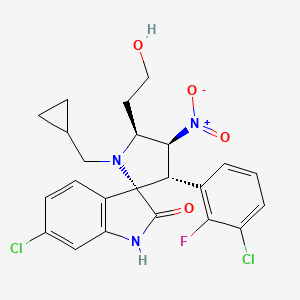

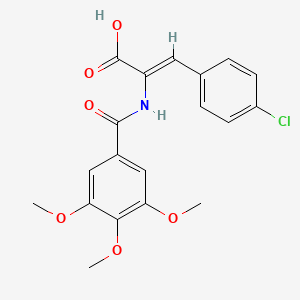
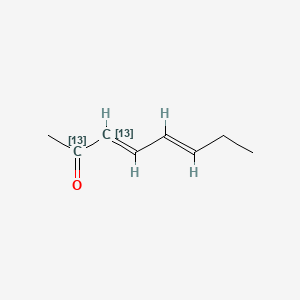
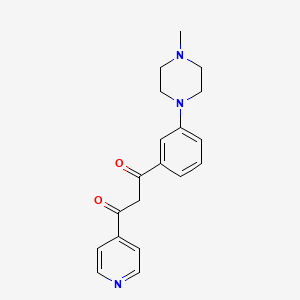
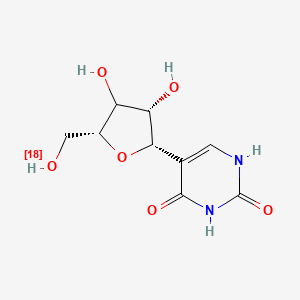

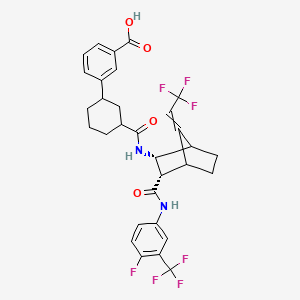
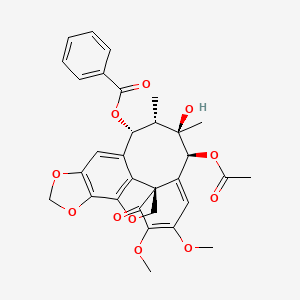
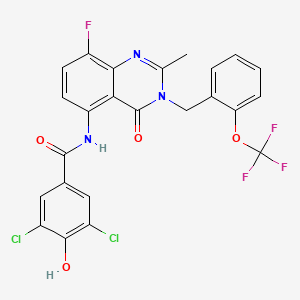
![(7S,10S,13S)-N-[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]-10-(2-morpholin-4-ylethyl)-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(18),15(19),16-triene-7-carboxamide](/img/structure/B15137509.png)
